molecular formula C10H8N2O4 B12825167 2-(6-Nitro-1H-indol-4-yl)acetic acid

2-(6-Nitro-1H-indol-4-yl)acetic acid

Cat. No.: B12825167
M. Wt: 220.18 g/mol
InChI Key: NZIYMZKGLHUOEH-UHFFFAOYSA-N
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Description

2-(6-Nitro-1H-indol-4-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The nitro group at the 6-position and the acetic acid moiety at the 4-position of the indole ring make this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-1H-indol-4-yl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-1H-indol-4-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or other electrophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(6-Amino-1H-indol-4-yl)acetic acid.

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized acetic acid derivatives.

Scientific Research Applications

2-(6-Nitro-1H-indol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-1H-indol-4-yl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2-(6-Chloro-1H-indol-3-yl)acetic acid: A compound with a chloro group instead of a nitro group, leading to different chemical properties.

    2-(6-Methyl-1H-indol-3-yl)acetic acid: A methyl-substituted derivative with distinct biological activities.

Uniqueness

2-(6-Nitro-1H-indol-4-yl)acetic acid is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical reactivity and potential biological activities not observed in other similar compounds .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(6-nitro-1H-indol-4-yl)acetic acid

InChI

InChI=1S/C10H8N2O4/c13-10(14)4-6-3-7(12(15)16)5-9-8(6)1-2-11-9/h1-3,5,11H,4H2,(H,13,14)

InChI Key

NZIYMZKGLHUOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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